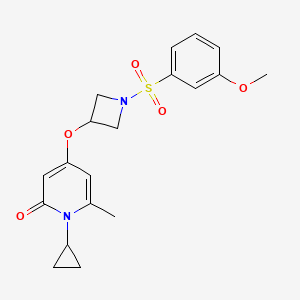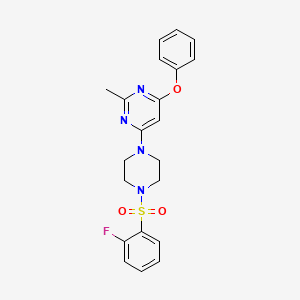
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Herbicidal Applications
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine and similar compounds have been researched for their potential applications in agriculture, particularly as herbicides. For instance, some sulfonylureas derived from trifluoromethylpyrimidines exhibit selective post-emergence herbicidal properties in crops such as cotton and wheat, attributed to their metabolic properties (Hamprecht et al., 1999).
Anticancer Research
These compounds have also been studied for their potential anticancer properties. A study found that certain pyrimidine-piperazine-chromene and -quinoline conjugates, which are structurally related, showed promising anti-proliferative activities against human breast cancer cell lines. This suggests potential for these compounds in developing new cancer therapies (Parveen et al., 2017).
Antibacterial and Antimicrobial Applications
Another important area of research is the antimicrobial and antibacterial properties of these compounds. For example, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives showed promising antibacterial activities against various pathogens (Wu Qi, 2014).
Pharmaceutical Research
In pharmaceutical research, these compounds are examined for their potential in treating various conditions. For instance, their role in the metabolism of novel antidepressants like Lu AA21004 has been studied, highlighting their relevance in drug metabolism and disposition (Hvenegaard et al., 2012).
Antipsychotic Drug Research
They have also been explored in the context of antipsychotic drugs. For example, certain 2-phenylpyrroles, related in structure, have been synthesized as potential antipsychotics, showing promise in binding to dopamine D-2 receptors (van Wijngaarden et al., 1987).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function
Result of Action
The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This could potentially affect nucleotide synthesis and the regulation of adenosine function .
Direcciones Futuras
The compound shows promise as a novel inhibitor of ENTs, which could have implications in the treatment of diseases where these transporters play a role . Future research could focus on further understanding the compound’s selectivity towards different ENTs and its potential therapeutic applications.
Propiedades
IUPAC Name |
4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c1-16-23-20(15-21(24-16)29-17-7-3-2-4-8-17)25-11-13-26(14-12-25)30(27,28)19-10-6-5-9-18(19)22/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDLJJOQXRORBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

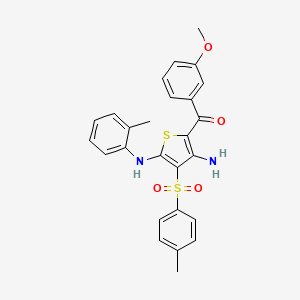
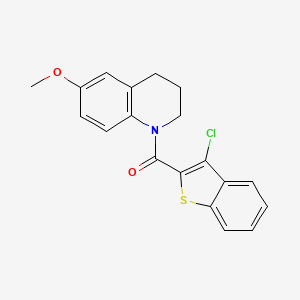
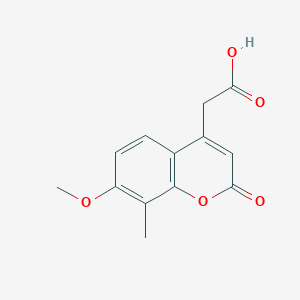
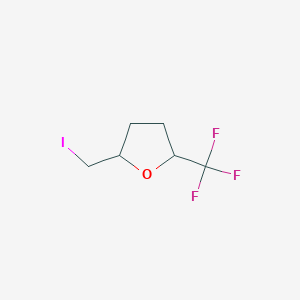

![7-allyl-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2873386.png)
![3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2873387.png)
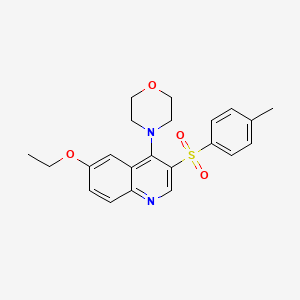

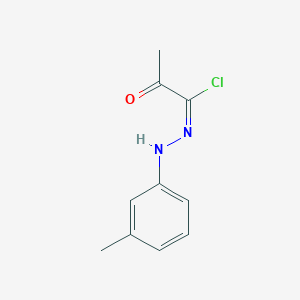

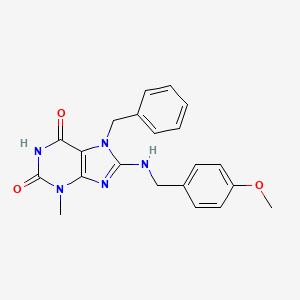
![1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one](/img/structure/B2873400.png)
